Spectroscopic Profile of N,N-Dioctylaniline: A Technical Guide
Spectroscopic Profile of N,N-Dioctylaniline: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Dioctylaniline, a tertiary aromatic amine. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
N,N-Dioctylaniline is an organic compound featuring a phenyl group substituted with a diethylamino group, where the nitrogen atom is further bonded to two octyl chains. As a tertiary amine, its spectroscopic characterization provides a unique fingerprint for its molecular structure. Understanding its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and elucidating its role in various chemical reactions. N,N-dialkylaniline compounds are significant in the fields of organic synthesis, dyes, and pharmaceuticals.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N,N-Dioctylaniline, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic regions of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of N,N-Dioctylaniline is characterized by signals corresponding to the aromatic protons of the aniline ring and the aliphatic protons of the two octyl chains. Due to the electron-donating effect of the nitrogen, the aromatic protons are expected to be shifted upfield compared to benzene. Hydrogens on the carbon next to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen and absorb further downfield than typical alkane hydrogens.[2]
Predicted ¹H NMR Chemical Shifts (CDCl₃, 500 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.30 | m | 2H | H-3, H-5 (meta-protons) |
| ~ 6.65 - 6.75 | m | 3H | H-2, H-4, H-6 (ortho- & para-protons) |
| ~ 3.30 | t, J ≈ 7.5 Hz | 4H | N-CH₂- (α-protons) |
| ~ 1.55 - 1.65 | m | 4H | N-CH₂-CH₂- (β-protons) |
| ~ 1.20 - 1.40 | m | 20H | -(CH₂)₅- |
| ~ 0.88 | t, J ≈ 7.0 Hz | 6H | -CH₃ (terminal methyl) |
Causality Behind Experimental Choices:
The choice of deuterochloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the analyte well and its deuterium signal provides a lock for the spectrometer. A high-field instrument (500 MHz) is chosen to achieve better signal dispersion, which is particularly useful for resolving the overlapping multiplets in the aliphatic region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Carbons directly attached to the nitrogen atom are deshielded and appear at a higher chemical shift.[3] The chemical shifts of carbons in organic molecules are spread out over a much wider range (up to 200 ppm) compared to protons, which often allows for the resolution of individual carbon signals.[4]
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 125 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.0 | C-1 (ipso-carbon) |
| ~ 129.0 | C-3, C-5 (meta-carbons) |
| ~ 116.0 | C-4 (para-carbon) |
| ~ 112.0 | C-2, C-6 (ortho-carbons) |
| ~ 51.0 | N-CH₂- (α-carbon) |
| ~ 31.8 | -(CH₂)₅- |
| ~ 29.5 | -(CH₂)₅- |
| ~ 29.3 | -(CH₂)₅- |
| ~ 27.2 | -(CH₂)₅- |
| ~ 22.7 | -CH₂-CH₃ |
| ~ 14.1 | -CH₃ |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of N,N-Dioctylaniline in ~0.7 mL of CDCl₃.
-
Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and shim the probe for optimal magnetic field homogeneity.
-
Acquire a single-pulse experiment with a 90° pulse width.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Set a wider spectral width (e.g., 0-160 ppm).
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
As a tertiary amine, N,N-Dioctylaniline lacks an N-H bond. Therefore, the characteristic N-H stretching absorption bands seen in primary and secondary amines (around 3300-3500 cm⁻¹) will be absent.[2][5] This absence is a key diagnostic feature for identifying a tertiary amine. The spectrum will be dominated by C-H stretching and bending vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| 3050 - 3030 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| 1600, 1500 | Medium-Strong | Aromatic C=C Bending |
| 1470 - 1450 | Medium | CH₂ Bending |
| 1375 | Medium-Weak | CH₃ Bending |
| 1250 - 1020 | Medium-Weak | C-N Stretch |
| 750 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol: IR Data Acquisition (ATR)
-
Sample Preparation: Place a small drop of neat liquid N,N-Dioctylaniline directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
For N,N-Dioctylaniline, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (C₂₂H₃₉N, MW = 317.55). Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[2] This results in the formation of a resonance-stabilized, nitrogen-containing cation.
Expected Mass Spectrum Data (Electron Ionization - EI):
| m/z | Interpretation |
| 317 | Molecular Ion (M⁺) |
| 218 | [M - C₇H₁₅]⁺ (α-cleavage, loss of a heptyl radical) |
| 134 | [C₆H₅N(CH₂)CH₃]⁺ (Possible further fragmentation) |
Molecular Structure and Fragmentation:
Caption: Molecular structure and primary MS fragmentation of N,N-Dioctylaniline.
Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of N,N-Dioctylaniline in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the analyte from any impurities.
-
-
MS Detection:
-
As the analyte elutes from the GC column, it enters the MS ion source.
-
The molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values.
Conclusion
The combined spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating characterization of N,N-Dioctylaniline. The absence of an N-H stretch in the IR confirms its tertiary amine nature. The specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra delineate the aromatic and aliphatic components of the molecule. Finally, the molecular ion peak and the characteristic α-cleavage fragmentation pattern in the mass spectrum confirm the molecular weight and the connectivity around the nitrogen atom. This guide serves as a foundational reference for the analytical characterization of N,N-Dioctylaniline in various scientific and industrial applications.
References
- Vertex AI Search. Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Accessed January 2, 2026.
- Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Published May 1, 2019.
- OpenStax. 24.10 Spectroscopy of Amines. Published September 20, 2023.
- Structural analysis of amines. Published June 10, 2011.
- Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Published March 24, 2024.
- ChemicalBook. N,N-Dimethylaniline: Synthesis, applications and toxicity. Published May 30, 2023.
- SciSpace. Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. Accessed January 2, 2026.
- Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite c
- PubMed Central.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). Accessed January 2, 2026.
- Google Patents. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester. Accessed January 2, 2026.
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0003012). Accessed January 2, 2026.
- NIST WebBook. N,N-Dioctylaniline. Accessed January 2, 2026.
- Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001020). Accessed January 2, 2026.
- ChemicalBook. N,N-DI-N-PROPYLANILINE(2217-07-4) 1H NMR spectrum. Accessed January 2, 2026.
- PubChem. N,N-Dioctylaniline | C22H39N | CID 137791. Accessed January 2, 2026.
- NIST WebBook. N,N-Diethylaniline. Accessed January 2, 2026.
- Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. Published March 19, 2024.
- INFRARED SPECTROSCOPY (IR). Accessed January 2, 2026.
- The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Accessed January 2, 2026.
- Oregon State University. 13C NMR Chemical Shifts. Accessed January 2, 2026.
- ChemicalBook. N,N-Diethylaniline(91-66-7) 13C NMR spectrum. Accessed January 2, 2026.
- NIH.
- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Accessed January 2, 2026.
- Doc Brown's Chemistry.
- NIH. Quantitative Glycomic Analysis by Mass-Defect-Based Dimethyl Pyrimidinyl Ornithine (DiPyrO) Tags and High-Resolution Mass Spectrometry. Accessed January 2, 2026.
- Charles River. Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Accessed January 2, 2026.
- PubMed. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Accessed January 2, 2026.
Sources
- 1. CN109942436B - A kind of method for preparing N,N-dialkylaniline compound by alkylation of p-toluenesulfonic acid alkyl ester - Google Patents [patents.google.com]
- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. projectguru.in [projectguru.in]
